molecular formula C19H13NO4 B1680077 Nqdi-1 CAS No. 175026-96-7

Nqdi-1

Cat. No.: B1680077
CAS No.: 175026-96-7
M. Wt: 319.3 g/mol
InChI Key: UFJGFNHRMPMALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

NQDI-1 can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the naphthoquinoline core structure, followed by the introduction of functional groups to achieve the desired inhibitory activity. The synthetic route typically involves the following steps:

    Formation of the Naphthoquinoline Core: This step involves the cyclization of appropriate precursors to form the naphthoquinoline skeleton.

    Functional Group Introduction: Various functional groups are introduced to the core structure to enhance the inhibitory activity against ASK1.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. The key considerations include optimizing reaction conditions, ensuring high yield and purity, and adhering to safety and environmental regulations. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

NQDI-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: this compound can be reduced to form reduced derivatives.

    Substitution: Various substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with varying functional groups .

Scientific Research Applications

Neuroprotection

NQDI-1 has shown significant promise in protecting neuronal cells from damage caused by oxidative stress and apoptosis. Studies indicate that this compound administration improves neurological function in models of early brain injury following subarachnoid hemorrhage (SAH). For instance:

  • Case Study : In a rat model of SAH, this compound was administered intracerebroventricularly one hour post-injury. Results demonstrated significant reductions in oxidative stress markers and neuronal apoptosis, leading to improved short-term and long-term neurological outcomes .

Ischemic Injury Mitigation

The compound has been evaluated for its protective effects against ischemia-reperfusion injury across various organs:

  • Renal Protection : In studies involving acute ischemic renal injury, this compound effectively reduced cell apoptosis and improved renal function by inhibiting the ASK1 signaling pathway .
  • Cardiac Protection : Research using mouse models of myocardial ischemia-reperfusion injury indicated that pre-treatment with this compound significantly reduced tissue damage compared to controls.

Oxidative Stress Regulation

This compound's ability to mitigate oxidative stress has been documented in several studies:

  • Testicular Histology : In a model assessing testicular damage due to oxidative stress, this compound treatment preserved testicular histology and spermatogenesis while reducing germ cell apoptosis .

Data Tables

Application AreaStudy FocusKey Findings
NeuroprotectionEarly brain injury (SAH)Improved neurological function; reduced apoptosis
Ischemic InjuryAcute renal injuryDecreased cell death; enhanced renal function
Oxidative StressTesticular damagePreservation of histology; reduction in apoptosis

Mechanism of Action

NQDI-1 exerts its effects by selectively inhibiting apoptosis signal-regulating kinase 1 (ASK1). ASK1 is a key regulator of cell fate, particularly in response to stress signals. By inhibiting ASK1, this compound modulates the downstream signaling pathways, including the c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK) pathways. This inhibition leads to reduced cell apoptosis and neuroprotection in various injury models .

Biological Activity

NQDI-1 (ethyl-2,7-dioxo-2,7-dihydro-3H-naphtho(1,2,3-de)quinoline-1-carboxylate) is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1), a critical regulator in various cellular stress responses, including oxidative stress and apoptosis. This compound has garnered attention for its potential therapeutic applications in neuroprotection and other areas due to its ability to modulate ASK1 activity.

ASK1 is a member of the mitogen-activated protein kinase (MAPK) family and plays a significant role in mediating cellular responses to stress. When activated, ASK1 can lead to the phosphorylation of downstream kinases such as JNK and p38, which are involved in promoting apoptosis and inflammatory responses. This compound inhibits ASK1 activity, thereby reducing oxidative stress and neuronal apoptosis in various models of injury.

Neuroprotective Effects

A study conducted on rats with subarachnoid hemorrhage (SAH) demonstrated that treatment with this compound significantly improved neurological function and reduced both oxidative stress and neuronal apoptosis. The compound was administered intracerebroventricularly one hour after SAH induction. Key findings included:

  • Improvement in Neurological Scores : Short-term neurological function was assessed using modified Garcia scores and beam balance tests, while long-term function was evaluated through the rotarod test and Morris water maze test.
  • Biochemical Analysis : Western blotting showed significant reductions in phosphorylated ASK1 (p-ASK1), p38, JNK, and pro-apoptotic markers like Bax, alongside increases in protective proteins such as heme oxygenase 1 and Bcl-2 .

Testicular Protection

Another study focused on testicular ischemia-reperfusion injury (tIRI), revealing that this compound effectively mitigated oxidative damage and apoptosis in testicular tissues. Key results included:

  • Histological Preservation : this compound-treated rats exhibited histological outcomes comparable to sham controls.
  • Oxidative Stress Reduction : The compound significantly inhibited markers of oxidative stress, maintaining normal levels of the thioredoxin system components .

Data Tables

Study FocusKey FindingsMethodology
Subarachnoid Hemorrhage Improved neurological function; reduced apoptosisRat model; behavioral tests; Western blotting
Testicular Ischemia Preserved histology; reduced oxidative stressRat model; histological analysis; biochemical assays

Case Study 1: Subarachnoid Hemorrhage Model

In a controlled experiment involving 191 rats, this compound was shown to improve neurological outcomes post-SAH. The treatment resulted in decreased levels of apoptotic markers and improved performance on cognitive tests, indicating its potential as a therapeutic agent for brain injuries .

Case Study 2: Testicular Ischemia-Reperfusion Injury

In another investigation involving tIRI models, this compound administration led to significant improvements in testicular histology and function. The study highlighted the compound's role in regulating oxidative stress pathways, showcasing its protective effects against germ cell apoptosis .

Q & A

Basic Research Questions

Q. What signaling pathways does NQDI-1 modulate, and how does this relate to its role in apoptosis regulation?

this compound specifically inhibits ASK1 (apoptosis signal-regulating kinase 1), a MAP3K family member that activates JNK and p38 pathways under oxidative stress. To validate ASK1 inhibition, researchers should measure phosphorylated ASK1 (p-ASK1) and downstream targets (e.g., p-JNK, p-p38) via Western blotting in cellular or animal models. For example, in SAH models, this compound reduced ROS-mediated apoptosis by blocking ASK1 activation .

Q. What in vivo models are commonly used to study this compound’s neuroprotective effects?

Rodent models of subarachnoid hemorrhage (SAH) or ischemia-reperfusion injury are standard. Intracerebroventricular (ICV) injection ensures precise brain delivery, while neurobehavioral tests (e.g., rotarod, Morris water maze) quantify functional recovery. Dosing (e.g., 1–10 µg/µL) should align with prior studies to avoid efficacy plateaus at higher concentrations .

Q. How can researchers confirm ASK1 inhibition by this compound in cellular models?

Use kinase activity assays (e.g., recombinant ASK1 enzyme assays) to measure residual kinase activity. In neuronal cell lines (e.g., NG108-15), this compound at 25 µM reduced ASK1 activity by 87.5%, validated via immunoblotting for p-ASK1 and downstream apoptosis markers (e.g., cleaved caspase-3) .

Q. What biomarkers are used to assess this compound’s effect on oxidative stress and apoptosis?

Oxidative stress markers include malondialdehyde (MDA) and superoxide dismutase (SOD) activity. Apoptosis is quantified via TUNEL staining, caspase-3 cleavage, or mitochondrial membrane potential assays. In SAH models, this compound reduced MDA levels by 40% and TUNEL-positive cells by 60% .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s kinase selectivity profiles across studies?

Table 5 ( ) shows this compound’s residual activity on kinases like Aurora A (79%) and FGFR1 (44%), suggesting off-target effects. To mitigate this, combine this compound with siRNA-mediated ASK1 knockdown or use orthogonal assays (e.g., thermal shift assays) to confirm target engagement. Cross-validate findings with alternative ASK1 inhibitors .

Q. What methodological considerations are critical for reproducible this compound administration in animal studies?

Document ICV injection coordinates, vehicle controls (e.g., DMSO concentration ≤0.1%), and pharmacokinetic parameters (e.g., brain half-life). In SAH rats, 5 µL of 5 µM this compound improved neurobehavioral outcomes without toxicity, but higher doses (10 µM) showed no added benefit, highlighting non-linear pharmacokinetics .

Q. How to reconcile conflicting data on this compound’s modulation of MMP-9 activity in different experimental setups?

reports MMP-9 suppression in H/R-treated endothelial cells but not in other conditions. Control variables like cell type (primary vs. immortalized), treatment duration, and ROS levels. Include positive controls (e.g., MMP-9 inhibitors) and measure TIMP-1/2 ratios to contextualize MMP-9 activity .

Q. How to design experiments distinguishing ASK1-dependent vs. independent mechanisms in this compound-mediated neuroprotection?

Use ASK1-knockout models or co-administer pathway-specific inhibitors (e.g., JNK inhibitor SP600125). In SAH, this compound reduced p-p38 by 70% but only partially suppressed JNK, suggesting ASK1-independent JNK activation. Multi-omics (transcriptomics/proteomics) can identify compensatory pathways .

Q. What strategies improve the rigor of this compound studies in preclinical research?

Follow NIH guidelines for preclinical reporting ( ): detail blinding, randomization, and sample size calculations. Use standardized SAH severity scores (e.g., ≥8 for inclusion) and report negative data (e.g., lack of effect on CK2 activity) to avoid publication bias .

Q. How can structural insights into this compound-ASK1 binding inform inhibitor optimization?

Figure 9 ( ) shows this compound’s binding to ASK1’s ATP pocket. Use molecular docking to predict interactions (e.g., hydrogen bonds with Lys709) and synthesize analogs for SAR studies. Pair this with functional assays (e.g., IC50 shifts in kinase mutants) to validate binding hypotheses .

Properties

IUPAC Name

ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-16-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c1-2-24-19(23)16-15-10-6-3-4-7-11(10)17(21)12-8-5-9-13(14(12)15)20-18(16)22/h3-9H,2H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJGFNHRMPMALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nqdi-1
Reactant of Route 2
Nqdi-1
Reactant of Route 3
Reactant of Route 3
Nqdi-1
Reactant of Route 4
Reactant of Route 4
Nqdi-1
Reactant of Route 5
Reactant of Route 5
Nqdi-1
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nqdi-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.